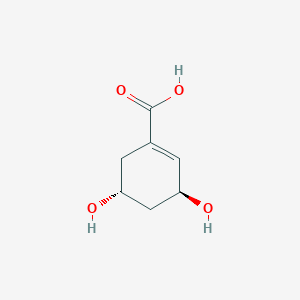

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid

Description

Properties

CAS No. |

232952-09-9 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(3S,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6-/m1/s1 |

InChI Key |

VOPWVSIKLIVPKB-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@@H](CC(=C[C@H]1O)C(=O)O)O |

Canonical SMILES |

C1C(CC(=CC1O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Shikimic acid (3S,4S,5R-trihydroxycyclohex-1-ene-1-carboxylic acid) is a common starting material due to its availability and structural similarity.

- Quinic acid (1S,3R,4S,5R-tetrahydroxycyclohexanecarboxylic acid) is another precursor used for related derivatives.

- The target compound can be accessed by selective modification of hydroxyl groups and oxidation states on these precursors.

Protection and Selective Functionalization

A critical step in the synthesis is the differential protection of hydroxyl groups to allow selective transformations:

- Silyl protection : Use of tert-butyldimethylsilyl chloride (TBDMSCl) selectively protects secondary hydroxyl groups, often at C(5), while leaving others free for reaction.

- Phenyl chlorothionoformate is employed to convert free hydroxyl groups into phenyl thiocarbonate esters, enabling selective radical-mediated removal of hydroxyl substituents.

Radical Deoxygenation

- Radical reduction using tri-n-butyltin hydride (nBu3SnH) and azobisisobutyronitrile (AIBN) is used to remove specific hydroxyl groups by converting phenyl thiocarbonate esters into hydrogens, effectively deoxygenating the molecule at targeted positions.

Deprotection and Lactone Hydrolysis

- Removal of silyl protecting groups is typically achieved with tetrabutylammonium fluoride (TBAF) in the presence of acetic acid to avoid degradation.

- Hydrolysis of lactones formed during the synthesis is performed under mild basic conditions (e.g., sodium hydroxide in water) to yield the free acid form of the compound.

Representative Synthetic Route

A detailed synthetic sequence adapted from González-Bello et al. (1999) for related compounds such as 4-deoxyshikimic acid, which shares the (3S,5R)-dihydroxycyclohex-1-ene-1-carboxylic acid core, is as follows:

| Step | Reagents/Conditions | Transformation | Yield (%) |

|---|---|---|---|

| 1 | TBDMSCl, DMAP, Bu4NI, Et3N, DMF, RT | Selective silylation of diol hydroxyl groups | 87 |

| 2 | Phenyl chlorothionoformate, DMAP, MeCN, RT | Formation of phenyl thiocarbonate ester | 82 |

| 3 | Diisobutylaluminium hydride (DIBAL-H), -78 °C | Reduction of ester to alcohol | 93 |

| 4 | nBu3SnH, AIBN, toluene, reflux | Radical deoxygenation (removal of hydroxyl group) | 62 |

| 5 | Pyridinium chlorochromate (PCC), 4 Å molecular sieves | Oxidation to ketone/lactone intermediate | 83 |

| 6 | Sodium chlorite (NaClO2), NaH2PO4, tBuOH, 2-methylbut-2-ene, RT | Oxidation of aldehyde to acid | 98 |

| 7 | HCl in ethanol, 0 °C to RT | Deprotection of silyl groups to yield final acid | 99 |

This sequence highlights the selective protection, functional group manipulation, and final deprotection steps necessary to obtain the target compound or closely related analogues.

Enzymatic Conversion

In some cases, enzymatic oxidation is employed to convert hydroxy acids into their corresponding keto acids:

- Shikimate dehydrogenase catalyzes the oxidation of 4-deoxyshikimic acid to 4-deoxy-3-dehydroshikimic acid, a close analogue of the target compound.

- This enzymatic step is performed in sodium bicarbonate buffer at pH 10.6 and 25 °C with NADP+ as cofactor.

- The reaction proceeds with high yield (85%) and allows for regioselective oxidation without over-oxidation or degradation.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chemical Protection | TBDMSCl, DMAP, Bu4NI, Et3N, DMF | Selective hydroxyl protection | Requires multiple steps |

| Radical Deoxygenation | Tri-n-butyltin hydride, AIBN, toluene reflux | Efficient removal of hydroxyl groups | Toxic reagents, careful control needed |

| Oxidation | PCC, NaClO2, NaH2PO4, tBuOH | Conversion to keto/acid groups | Risk of side reactions, degradation |

| Enzymatic Oxidation | Shikimate dehydrogenase, NADP+, bicarbonate buffer | High regioselectivity, mild conditions | Substrate specificity, enzyme stability |

| Deprotection | TBAF with AcOH, HCl in ethanol | Mild conditions for silyl removal | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,3-dione derivatives, while reduction may produce cyclohexane-1,3-diol derivatives.

Scientific Research Applications

1.1. Role in Metabolic Pathways

This compound is involved in the biosynthesis of aromatic amino acids through the chorismate pathway. Specifically, it acts as a substrate for enzymes involved in the conversion of 3-dehydroquinate to 3-dehydroshikimate, facilitating the introduction of double bonds into the aromatic ring structure .

1.2. Potential as a Therapeutic Agent

Research indicates that derivatives of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid may exhibit anti-inflammatory and antioxidant properties. These characteristics are crucial for developing treatments for conditions such as arthritis and other inflammatory diseases .

2.1. Skin Care Products

Due to its hydrophilic nature and ability to stabilize emulsions, this compound is utilized in cosmetic formulations aimed at improving skin hydration and texture. Its incorporation into creams and lotions can enhance moisture retention and provide soothing effects on the skin .

2.2. Stability and Safety Assessments

Before launching new cosmetic products containing this compound, extensive safety and stability testing are conducted to ensure efficacy and consumer safety. Studies have shown that formulations with this compound maintain stability over time while providing beneficial skin properties .

3.1. Enzyme Activity Studies

The compound has been utilized in enzyme activity assays to study its role in various biochemical pathways. For example, it has been shown to interact with specific enzymes such as cyclohexane-1-carbonyl-CoA dehydrogenase, which is essential for understanding metabolic processes in microorganisms .

3.2. Metabolomic Profiling

In metabolomics research, this compound serves as a marker for specific metabolic pathways in organisms like Escherichia coli. Its presence can indicate metabolic shifts under varying environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares a cyclohexane/cyclohexene backbone with several related molecules but differs in substituents and stereochemistry:

Key Observations :

- Backbone Diversity : The target compound’s cyclohexene ring distinguishes it from saturated cyclohexane derivatives (e.g., 3-O-feruloylquinic acid) and aromatic analogs like caffeic acid.

- Functional Groups: Unlike caffeic acid’s propenoic acid chain, the target molecule has a rigid cyclohexene core, which may reduce solubility but enhance stereochemical specificity.

- Stereochemical Complexity : The (3S,5R) configuration could confer unique binding properties compared to simpler achiral compounds like caffeic acid.

Physicochemical and Pharmacological Properties

- Solubility : Carboxylic acid and hydroxyl groups suggest moderate water solubility, though the cyclohexene ring may lower it compared to caffeic acid’s planar structure .

- Reactivity: The conjugated diene in cyclohexene may increase susceptibility to oxidation relative to saturated analogs (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid) .

- Biological Activity : Caffeic acid and 3-O-feruloylquinic acid exhibit antioxidant and anti-inflammatory effects ; the target compound’s activity may depend on hydroxyl group positioning and ring strain.

Research Findings and Data

Spectroscopic Characterization (Inferred)

While direct data on the target compound are absent, analogous cyclohexanecarboxylic acid derivatives are characterized via NMR and UV spectroscopy. For example, 3-O-feruloylquinic acid’s structure was confirmed using $ ^1H $-NMR and $ ^{13}C $-NMR, highlighting the utility of these methods for elucidating complex substituents .

Biological Activity

(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid, also known as 4-deoxyshikimic acid, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 158.15 g/mol

- CAS Number : 232952-09-9

This compound is structurally related to shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids. Its biological activity is primarily attributed to its role in the inhibition of specific enzymes involved in metabolic pathways:

- Inhibition of Shikimate Pathway : This compound inhibits the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in plants and some microorganisms. This pathway is absent in animals, making it a target for herbicides and antimicrobial agents.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.

Antimicrobial Effects

Research indicates that this compound has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 18 | 0.25 mg/mL |

| Salmonella typhi | 12 | 0.75 mg/mL |

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer potential. A study assessed its effects on human cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer)

- Results :

- A549 cell line showed a reduction in viability by approximately 30% at a concentration of 100 µM .

- MCF7 cell line exhibited a similar trend with a viability decrease of about 25% at the same concentration.

These results indicate potential applications in cancer therapy.

Study on Antioxidant Properties

A recent study evaluated the antioxidant capacity of this compound using various assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

| Ferric Reducing Antioxidant Power (FRAP) | 60 |

The results indicate that the compound possesses significant antioxidant activity, which may contribute to its protective effects against cellular damage.

Application in Food Preservation

Another case study explored the use of this compound as a natural preservative in food products. The compound was added to meat samples and monitored for microbial growth over time:

| Storage Time (Days) | Total Plate Count (CFU/g) |

|---|---|

| 0 | 10 |

| 5 | 50 |

| 10 | 200 |

| Control (without compound) | >1000 |

The addition of this compound significantly reduced microbial growth compared to control samples.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid be experimentally confirmed?

- Methodology :

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in studies of similar cyclohexene derivatives (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations to distinguish diastereotopic protons. Compare with DFT-predicted chemical shifts for validation .

- Optical rotation : Compare experimental specific rotation with literature values of stereoisomers to confirm enantiomeric purity .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- GHS compliance : Classify hazards based on acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitivity (H335) as per safety data sheets of structurally related compounds .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hood ventilation during synthesis or handling of powders to avoid inhalation .

- Storage : Store in inert atmospheres at 2–8°C to prevent degradation, as recommended for similar hydroxycyclohexene carboxylic acids .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHO) with ≤2 ppm mass accuracy .

- FT-IR : Identify hydroxyl (3200–3500 cm) and carboxylic acid (1700–1750 cm) functional groups.

- Multidimensional NMR : Use H-C HSQC/HMBC to assign protons and carbons, particularly distinguishing equatorial/axial hydroxyl groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in aqueous solutions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for acid-catalyzed ring-opening or esterification reactions. Optimize geometries at the B3LYP/6-311+G(d,p) level .

- Molecular Dynamics (MD) simulations : Model solvation effects using explicit water molecules to assess hydrogen-bonding interactions and stability under varying pH .

- pKa estimation : Use COSMO-RS or QSPR models to predict carboxylic acid and hydroxyl group ionization states, critical for bioavailability studies .

Q. How can contradictions in observed vs. theoretical spectroscopic data be resolved?

- Methodology :

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian NMR module) to identify discrepancies due to tautomerism or solvent effects .

- Impurity profiling : Use HPLC-PDA/MS (e.g., C18 column, 0.1% formic acid in HO/MeCN gradient) to detect degradation products or stereoisomeric contaminants .

- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening in H spectra .

Q. What synthetic strategies are viable for large-scale production while maintaining stereochemical integrity?

- Methodology :

- Enzymatic hydroxylation : Use cytochrome P450 monooxygenases or dioxygenases to introduce hydroxyl groups stereoselectively, as seen in shikimate pathway analogs .

- Asymmetric catalysis : Employ chiral ligands (e.g., Jacobsen’s Mn-salen) for epoxidation of cyclohexene precursors, followed by regioselective ring-opening .

- Protecting group strategies : Temporarily mask hydroxyls as acetates or silyl ethers to prevent racemization during carboxylation steps .

Q. How does pH influence the compound’s stability in biological matrices?

- Methodology :

- Forced degradation studies : Incubate the compound in buffers (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via UPLC-MS and quantify using validated stability-indicating methods .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under physiological conditions (pH 7.4, 37°C) .

- Chelation studies : Assess metal-catalyzed oxidation by adding Fe/Cu and measuring peroxide formation with thiobarbituric acid assays .

Contradictions and Recommendations

- Stereochemical assignments : and highlight the importance of crystallography for resolving ambiguities in NMR-based configurations.

- Storage conditions : While recommends 2–8°C, researchers should validate stability under their specific experimental conditions due to potential batch variability.

- Hazard classification : Contradictions in GHS categories (e.g., H319 vs. H315 in vs. 8) suggest conducting in-house toxicity assays for precise risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.